ZEN-3694

Catalog No.
S197207
CAS No.
M.F
C15H15NO4
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZEN-3694

Product Name

ZEN-3694

Molecular Formula

C15H15NO4

Synonyms

ZEN-3694; ZEN 3694; ZEN3694.;Unknown

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

ZEN-3694 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically designed to disrupt the interaction between acetylated histones and BET proteins. This small molecule has shown significant promise in preclinical and clinical studies for its ability to modulate gene expression linked to various cancers, particularly in models resistant to standard androgen signaling inhibitors. ZEN-3694 has demonstrated efficacy across a range of malignancies, including castration-resistant prostate cancer and acute myeloid leukemia, making it a candidate for further clinical development .

ZEN-3694 functions primarily through the inhibition of BET proteins, which are epigenetic regulators that bind to acetylated lysines on histones. By displacing these proteins from super-enhancers associated with oncogenes, ZEN-3694 leads to a downregulation of target genes such as MYC, IL-8, and others involved in tumorigenesis. The compound exhibits an IC50 value in the low nanomolar range for inhibiting proliferation in various cancer cell lines, indicating its potency .

Key Reactions:

  • Binding Reaction: ZEN-3694 binds selectively to BET bromodomains, inhibiting their function.
  • Gene Expression Modulation: The compound reduces the expression of oncogenes by disrupting their regulatory mechanisms.

The biological activity of ZEN-3694 has been extensively studied in both in vitro and in vivo models. It has shown significant anti-proliferative effects against multiple cancer cell lines, with IC50 values indicating strong activity even at low concentrations. In xenograft models, ZEN-3694 effectively inhibits tumor growth and alters gene expression profiles associated with cancer progression. Notably, it has been observed to synergize with other therapeutic agents such as enzalutamide and talazoparib, enhancing its anti-tumor efficacy .

The synthesis of ZEN-3694 involves several chemical steps typical for the production of small molecule inhibitors. While specific synthetic routes are proprietary, general methods include:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as coupling reactions.
  • Purification: Employing chromatographic methods to isolate the desired compound from by-products.
  • Characterization: Verifying the structure and purity using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The compound is designed to be orally bioavailable, making it suitable for clinical administration .

ZEN-3694 is primarily under investigation for its applications in oncology:

  • Castration-resistant Prostate Cancer: Targeting patients who have shown resistance to traditional therapies.
  • Acute Myeloid Leukemia: Demonstrating efficacy in inhibiting proliferation of leukemia cells.
  • Combination Therapies: Being tested alongside other agents like enzalutamide and talazoparib to enhance therapeutic outcomes .

Interaction studies have indicated that ZEN-3694 can modulate the pharmacodynamics of other drugs. For instance, when combined with enzalutamide, it not only enhances anti-tumor activity but also mitigates resistance mechanisms associated with androgen receptor signaling. Clinical trials are ongoing to evaluate its safety and efficacy in various combinations .

Several compounds exhibit similar mechanisms of action or target the BET family of proteins. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
JQ1BET bromodomain inhibitorFirst identified BET inhibitor; widely studied
OTX015Selective BET bromodomain inhibitorDemonstrated efficacy in hematological malignancies
CPI-0610BET bromodomain inhibitorFocused on hematological cancers; ongoing trials
I-BET151Inhibits BET proteinsKnown for its use in preclinical studies across various cancers

ZEN-3694 stands out due to its enhanced selectivity (>20-fold over non-BET bromodomains) and its promising results in overcoming resistance mechanisms seen with traditional therapies like enzalutamide .

ZEN-3694 presents as a solid powder with a molecular formula of C₁₉H₁₉N₅O and a molecular weight of 333.39 grams per mole [1] [4] [5]. The compound exhibits a relative density of 1.29 grams per cubic centimeter as predicted through computational modeling [1]. The substance demonstrates excellent chemical purity, with analytical characterization confirming 98-99.30% purity through high performance liquid chromatography analysis [5] [21].

The physical state of ZEN-3694 under standard conditions is a crystalline solid powder that requires specific storage conditions to maintain stability [4] [5]. The compound is assigned Chemical Abstracts Service number 1643947-30-1, providing unique identification within chemical databases [1] [4] [5].

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O [1]
Molecular Weight333.39 g/mol [1] [4]
Chemical Abstracts Service Number1643947-30-1 [1] [4]
Physical StateSolid powder [4] [11]
Relative Density1.29 g/cm³ (predicted) [1]
Purity98-99.30% [5] [21]

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

International Union of Pure and Applied Chemistry Name: 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-imine

The systematic International Union of Pure and Applied Chemistry nomenclature for ZEN-3694 is 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-imine [4] [5] [7]. This comprehensive name reflects the complex heterocyclic structure containing multiple ring systems and functional groups that define the compound's molecular architecture [4] [5].

Alternative nomenclature includes the simplified form 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine, which represents the same molecular structure with slight variation in the representation of the tautomeric form [5]. The Simplified Molecular Input Line Entry System representation is C(N1C=2C(N=C1NC)=NC=C(C2)C=3C(C)=NOC3C)C4=CC=CC=C4, providing a linear notation for computational applications [1] [10].

International Chemical Identifier Code and International Chemical Identifier Key Identification

The International Chemical Identifier code for ZEN-3694 is 1S/C19H19N5O/c1-12-17(13(2)25-23-12)15-9-16-18(21-10-15)22-19(20-3)24(16)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,20,21,22) [4] [5] [10]. This standardized identifier provides complete structural information including connectivity, hydrogen positions, and tautomeric specifications [4] [5].

The corresponding International Chemical Identifier Key is VUFGOHIETLJZRG-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full International Chemical Identifier for database searching and computational applications [4] [5] [10]. This 27-character identifier provides unique molecular identification while maintaining computational efficiency [4] [5].

Three-dimensional Structural Conformation

Functional Groups and Binding Domains

ZEN-3694 contains multiple functional groups that contribute to its binding affinity and selectivity profile [12] [13]. The molecule features an imidazo[4,5-b]pyridine core structure fused with an isoxazole ring system, creating a rigid scaffold that maintains optimal geometry for bromodomain recognition [12] [13]. The benzyl substituent attached to the imidazole nitrogen provides hydrophobic interactions essential for binding pocket occupancy [12] [13].

The compound demonstrates selective binding to both bromodomains of Bromodomain and Extra-Terminal proteins with greater than 20-fold selectivity over non-Bromodomain and Extra-Terminal bromodomains [13]. The dimethylisoxazole moiety serves as a key pharmacophore element, contributing to the acetyl-lysine mimetic properties required for competitive inhibition of histone-protein interactions [12] [13].

The N-methyl group on the imidazopyridine core enhances binding affinity through specific hydrogen bonding interactions within the bromodomain active site [12] [13]. The overall functional group arrangement creates a three-dimensional pharmacophore that achieves potent inhibition with IC50 values in the low nanomolar range [2] [13].

Molecular Geometry and Spatial Arrangement

The three-dimensional conformation of ZEN-3694 adopts a relatively planar arrangement of the heterocyclic core systems, with the benzyl and dimethylisoxazole substituents extending into distinct spatial regions [12] [13]. Computational analysis reveals a collision cross section of 179.9 Ų for the protonated molecular ion, indicating a compact molecular structure suitable for binding pocket accommodation [10].

The spatial arrangement positions the isoxazole ring system to occupy the acetyl-lysine binding pocket, while the benzyl group extends into a hydrophobic channel within the bromodomain structure [12] [13]. The molecular geometry maintains optimal distances between key interaction points, enabling simultaneous engagement with multiple binding site residues [12] [13].

The rigid imidazopyridine core restricts conformational flexibility, ensuring consistent binding orientation and contributing to the compound's selectivity profile [12] [13]. The N-methyl substituent adopts a position that enables specific hydrogen bonding interactions while avoiding steric clashes with the protein backbone [12] [13].

Physicochemical Properties

Solubility Profile and LogP

ZEN-3694 exhibits distinct solubility characteristics across different solvent systems [1] [8]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 45-67 milligrams per milliliter (134.98-200.96 millimolar) [1] [8]. Similarly, ethanol provides favorable dissolution properties with solubility reaching 67 milligrams per milliliter (200.96 millimolar) [8].

In contrast, ZEN-3694 shows complete insolubility in aqueous systems, reflecting its lipophilic character [8]. This hydrophobic nature aligns with the compound's ability to partition into cellular membranes and access intracellular targets [8]. The predicted relative density of 1.29 grams per cubic centimeter further supports the compound's dense molecular packing and limited water interaction [1].

SolventSolubility
Dimethyl Sulfoxide45-67 mg/mL [1] [8]
Ethanol67 mg/mL [8]
WaterInsoluble [8]

Thermal Stability Characteristics

ZEN-3694 demonstrates robust thermal stability under appropriate storage conditions [7] [11]. Long-term stability studies confirm that the compound maintains chemical integrity for at least 60 days when stored at -20°C [7]. Extended storage at -80°C provides enhanced stability for periods up to one year in solution form [21].

The compound exhibits remarkable stability at room temperature, with plasma stability studies demonstrating no significant degradation for at least 24 hours [7]. Solution preparations maintain stability for a minimum of 15 days at ambient temperature, indicating excellent chemical resilience [7]. Freeze-thaw cycle testing confirms tolerance to three complete cycles without detectable degradation [7].

Temperature-controlled storage between -20°C and -80°C represents optimal conditions for maintaining compound integrity over extended periods [5] [11]. The solid powder form provides enhanced stability compared to solution preparations, with recommended storage at -20°C for powder formulations [11] [21].

Storage ConditionStability Duration
Room Temperature (Plasma)≥24 hours [7]
Room Temperature (Solution)≥15 days [7]
-20°C (Powder)3 years [21]
-80°C (Solution)1 year [21]
Freeze-thaw Cycles3 cycles [7]

Spectroscopic Properties

Mass spectrometric analysis of ZEN-3694 reveals characteristic fragmentation patterns that confirm structural identity [7]. The protonated molecular ion appears at mass-to-charge ratio 334.2, consistent with the addition of a single proton to the neutral molecule [7]. Primary fragmentation generates a major product ion at mass-to-charge ratio 243.2, representing loss of the benzyl substituent and associated structural rearrangements [7].

High performance liquid chromatography coupled with mass spectrometry analysis demonstrates a retention time of 1.62 minutes under optimized chromatographic conditions [7]. The analytical method achieves excellent sensitivity with a lower limit of quantification of 5.00 nanograms per milliliter and a limit of detection of 0.15 nanograms per milliliter [7].

Nuclear magnetic resonance spectroscopy confirms structural consistency with the proposed molecular framework [21]. The spectroscopic data supports the assigned International Union of Pure and Applied Chemistry nomenclature and validates the connectivity pattern described in the International Chemical Identifier [21].

Calibration studies demonstrate linear response across a concentration range of 5.00 to 5000 nanograms per milliliter with correlation coefficients exceeding 0.999 [7]. Analytical precision ranges from 1-4% coefficient of variation, while accuracy falls within -4% to +3% of nominal values [7].

Spectroscopic ParameterValue
Molecular Ion (m/z)334.2 [7]
Major Fragment Ion (m/z)243.2 [7]
Liquid Chromatography Retention Time1.62 minutes [7]
Lower Limit of Quantification5.00 ng/mL [7]
Limit of Detection0.15 ng/mL [7]
Calibration Range5.00-5000 ng/mL [7]
Correlation Coefficient>0.999 [7]
Analytical Precision1-4% CV [7]
Analytical Accuracy-4% to +3% [7]

The synthesis of ZEN-3694 follows established methodologies for imidazo[4,5-b]pyridine derivatives, though specific synthetic protocols for this compound remain proprietary. The molecular structure consists of three key pharmacophoric elements: a benzyl substituent at the N-1 position, a 3,5-dimethylisoxazole moiety at the C-6 position, and a methylamino group at the C-2 position [1] [4].

Based on documented synthetic approaches for related imidazo[4,5-b]pyridine compounds, the synthesis likely involves cyclization reactions starting from appropriately substituted pyridine derivatives. The 3,5-dimethylisoxazole substituent represents a critical structural feature for bromodomain binding activity, as this moiety fits into the acetylated lysine binding pocket of BET proteins [5] [6].

The overall synthetic strategy appears to prioritize the construction of the imidazo[4,5-b]pyridine core followed by introduction of the pendant groups. The benzyl group at N-1 provides essential hydrophobic interactions, while the isoxazole ring system contributes to the compound's selectivity profile [7] [8].

Key Intermediates in Synthesis

While specific intermediates for ZEN-3694 synthesis are not publicly disclosed, analysis of the molecular structure suggests several critical intermediates would be required. The 3,5-dimethylisoxazole building block represents a key synthetic intermediate that must be incorporated during the construction of the imidazo[4,5-b]pyridine framework [5] [7].

The benzyl substituent is likely introduced through alkylation reactions using benzyl halides or related electrophiles. The methylamino functionality at the C-2 position could be installed through various amination strategies, potentially involving methylamine derivatives or reductive amination procedures [9] [8].

Commercial suppliers provide research quantities of ZEN-3694, indicating established synthetic routes exist at laboratory scale. The compound is available with molecular weights of 333.39 g/mol and CAS registry number 1643947-30-1 [1] [4] [10].

Purification Methods and Techniques

Purification of ZEN-3694 employs standard pharmaceutical purification methodologies adapted for small molecule drug substances. High-performance liquid chromatography represents the primary purification technique, utilizing C18 reverse-phase columns for compound isolation and purification [5] [11].

The compound demonstrates suitable chromatographic behavior on Kinetex C18 columns using mobile phase systems containing 0.1% formic acid in water and methanol. Under optimized conditions, ZEN-3694 elutes with a retention time of approximately 1.62 minutes, providing adequate separation from related impurities and synthetic byproducts [5] [11].

Protein precipitation methods have been validated for sample preparation, particularly for bioanalytical applications. These techniques utilize simple precipitation protocols that are both cost-effective and suitable for high-throughput processing requirements [5] [11].

Flash column chromatography on silica gel represents an additional purification option for synthetic intermediates and crude reaction products. This technique provides effective separation based on polarity differences and can accommodate larger sample quantities during process development [12].

Quality Control Parameters

Quality control specifications for ZEN-3694 require purity levels of ≥98% as determined by high-performance liquid chromatography analysis. The compound exhibits stability under specified storage conditions, maintaining chemical integrity when stored as powder at -20°C for extended periods [1] [4] [10].

Solubility parameters have been established in dimethyl sulfoxide, with ZEN-3694 achieving concentrations up to 45 mg/mL (134.98 mM). This solubility profile supports formulation development and ensures adequate bioavailability for therapeutic applications [1] [5].

Storage requirements specify powder storage at -20°C for up to three years, while solution formulations require storage at -80°C for one year maximum. These specifications ensure compound stability and prevent degradation during storage and handling [1] [13].

Chemical identity confirmation utilizes multiple analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography. The molecular ion exhibits characteristic fragmentation patterns that provide definitive structural confirmation [5] [11].

Analytical Characterization Methods

Comprehensive analytical characterization of ZEN-3694 employs liquid chromatography-tandem mass spectrometry as the primary analytical technique. This method enables simultaneous quantification of ZEN-3694 and its active metabolite ZEN-3791 in biological matrices with high sensitivity and specificity [5] [11].

Mass spectrometric detection utilizes positive electrospray ionization with multiple reaction monitoring. The protonated molecular ion appears at m/z 334.2, with characteristic product ions at m/z 243.2 used for quantitative analysis. This fragmentation pattern provides high selectivity and enables accurate quantification in complex biological matrices [5] [11].

Chromatographic separation employs Kinetex C18 columns with gradient elution using 0.1% formic acid in water and methanol as mobile phases. The total analytical run time is optimized to 4 minutes, providing efficient sample throughput while maintaining adequate resolution [5] [11].

Nuclear magnetic resonance spectroscopy provides structural confirmation using both proton and carbon-13 detection. Spectra are typically acquired in deuterated dimethyl sulfoxide, which provides suitable solubility and chemical shift dispersion for structural elucidation [5] [12].

The validated analytical method demonstrates linearity over the concentration range of 5-5000 ng/mL for both ZEN-3694 and its metabolite. Intra-assay and inter-assay precision and accuracy measurements fall within ±11%, meeting regulatory requirements for bioanalytical method validation [5] [11].

Recovery studies demonstrate extraction efficiencies between 93% and 105% for both analytes, indicating minimal matrix effects and robust analytical performance. Stability studies confirm analyte stability under various storage and handling conditions relevant to clinical sample analysis [5] [11].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

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